3,6-dimethyl-2-nitrobenzaldehyde
Description
3,6-Dimethyl-2-nitrobenzaldehyde is an aromatic aldehyde derivative featuring a nitro group at the ortho position (C-2) and methyl groups at the meta (C-3) and para (C-6) positions relative to the aldehyde functional group. The nitro group is a strong electron-withdrawing moiety, which polarizes the aromatic ring and enhances the electrophilicity of the aldehyde, making it reactive toward nucleophilic additions or condensations.
Properties
IUPAC Name |
3,6-dimethyl-2-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-3-4-7(2)9(10(12)13)8(6)5-11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEBDZVYNZQZLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dimethyl-2-nitrobenzaldehyde can be synthesized through the nitration of 3,6-dimethylbenzaldehyde. The nitration process involves the introduction of a nitro group (NO2) into the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Reduction: 3,6-Dimethyl-2-aminobenzaldehyde.
Oxidation: 3,6-Dimethyl-2-nitrobenzoic acid.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Dimethyl-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and aldehyde groups.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs that target specific biochemical pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-2-nitrobenzaldehyde depends on the specific reaction it undergoes. For example:
Reduction: The nitro group is reduced to an amino group through a catalytic hydrogenation mechanism, where hydrogen gas is adsorbed onto the catalyst surface and transferred to the nitro group.
Oxidation: The aldehyde group is oxidized to a carboxylic acid through a series of electron transfer steps facilitated by the oxidizing agent.
Substitution: The nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Ortho-Nitro vs. Para-Nitro Substitution :
Compared to para-nitrobenzaldehyde derivatives (e.g., 4-nitrobenzaldehyde), the ortho -positioned nitro group in 3,6-dimethyl-2-nitrobenzaldehyde induces greater ring polarization due to proximity to the aldehyde. This enhances the aldehyde’s electrophilicity but may also introduce steric hindrance, limiting access to the carbonyl group.Methyl Substituent Effects :
The 3,6-dimethyl arrangement provides steric shielding while minimally donating electrons via hyperconjugation. This contrasts with compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), where a single meta-methyl group on the benzene ring facilitates coordination to metal catalysts via an N,O-bidentate directing group.
Physical Properties
Melting Points and Stability :
Compounds with hydrogen-bonding capabilities (e.g., hydroxyl or amide groups) exhibit higher melting points. For instance, the benzodithiazine derivative in melts at 318–319°C due to intermolecular hydrogen bonds and SO₂ group interactions. In contrast, this compound, lacking such groups, likely has a lower melting point (<200°C, estimated).Solubility :
The nitro and aldehyde groups render the compound polar but less soluble in aqueous media compared to hydroxylated analogs like 5-nitrovanillin.
Table 1: Structural and Functional Comparison of Selected Compounds
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
